molecular formula C14H19N3O4S B2518775 3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 730951-13-0

3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2518775
CAS No.: 730951-13-0
M. Wt: 325.38
InChI Key: WTLSVINLKZXZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazole Core:

  • Planar aromatic system : The benzene ring (positions 4–9) fused to an imidazole ring (positions 1–3, 10) enables π-π stacking interactions.
  • Substituent positions : The ethyl group at N1, dimethylsulfamoyl at C5, and propanoic acid at C2 introduce steric and electronic modifications.

Substituent Analysis:

Substituent Position Electronic Effects Spatial Orientation
Dimethylsulfamoyl (-SO$$2$$N(CH$$3$$)$$_2$$) C5 Electron-withdrawing (-I effect) Axial orientation due to tetrahedral sulfur geometry
Ethyl (-CH$$2$$CH$$3$$) N1 Electron-donating (+I effect) Equatorial orientation to minimize steric hindrance
Propanoic acid (-CH$$2$$CH$$2$$COOH) C2 Polar, capable of hydrogen bonding Extended conformation for solvation

The propanoic acid chain adopts a gauche conformation relative to the benzimidazole plane, as observed in related metal-coordinated benzimidazole derivatives.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, analogous benzimidazole-propanoic acid complexes provide insights:

Key Observations from Related Structures:

  • Copper(I) complexes : In [Cu(C$${10}$$H$$9$$N$$2$$O$$2$$)(C$${10}$$H$${10}$$N$$2$$O$$2$$)], the benzimidazole-propanoate ligand exhibits a near-planar geometry (dihedral angle <10° between rings).
  • Zinc(II) coordination : The propanoic acid side chain forms a chelating bridge via carboxylic oxygen and imidazole nitrogen.

Predicted Conformational Isomerism:

  • Rotational barriers : The dimethylsulfamoyl group’s S–N bond permits restricted rotation (energy barrier ~10–15 kcal/mol), leading to atropisomerism under ambient conditions.
  • Crystal packing : Hydrogen bonding between the carboxylic acid (-COOH) and sulfonamide (-SO$$2$$N(CH$$3$$)$$_2$$) groups likely stabilizes a lamellar lattice structure .

Comparative Structural Analysis with Related Benzimidazole Derivatives

The compound’s structure diverges from classical benzimidazole derivatives via its unique substituent combination:

Comparison Table:

Compound Substituents Molecular Weight (g/mol) Key Structural Feature
3-[5-(Diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid Diethylsulfamoyl (-SO$$2$$N(CH$$2$$CH$$3$$)$$2$$), methyl 339.41 Increased lipophilicity due to ethyl groups
3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid Methyl groups at C5, C6 218.25 Enhanced planarity for π-stacking
3-[1-Methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid Morpholine-sulfonyl (-SO$$2$$C$$4$$H$$_8$$NO) 353.39 Bulky sulfonamide group restricts rotation

Key Differences:

  • Sulfonamide substituents : The dimethylsulfamoyl group in the target compound offers moderate electron withdrawal compared to diethyl or morpholine variants.
  • N1 alkylation : The ethyl group provides greater steric bulk than methyl, influencing binding pocket compatibility in biological systems.

Properties

IUPAC Name

3-[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-4-17-12-6-5-10(22(20,21)16(2)3)9-11(12)15-13(17)7-8-14(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSVINLKZXZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The propanoic acid group enables classic carboxylic acid transformations:

Reaction TypeConditionsProductsNotes
Esterification Acid catalysis (H₂SO₄) with alcoholsAlkyl esters (e.g., methyl, ethyl)Yields depend on alcohol chain length and reaction time .
Amide Formation DCC/HOBt coupling with aminesAmide derivatives (e.g., glycinamide)Requires activation of the carboxylic acid .
Salt Formation Treatment with bases (NaOH, K₂CO₃)Sodium or potassium saltsEnhances solubility in aqueous media .

Sulfamoyl Group Reactivity

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) participates in:

Hydrolysis

  • Acidic Conditions : Prolonged heating with HCl (6M) yields sulfonic acid (-SO₃H) and dimethylamine .

  • Basic Conditions : NaOH (10%) at reflux forms sulfonate salts .

Nucleophilic Substitution

  • Limited reactivity due to the strong electron-withdrawing nature of the sulfonyl group. Requires aggressive reagents (e.g., PCl₅) for conversion to sulfonyl chlorides.

Benzodiazole Ring Modifications

The 1,3-benzodiazole core undergoes selective electrophilic substitution:

PositionReactivityExample Reactions
C4/C7 Activated by electron-withdrawing sulfamoyl groupNitration (HNO₃/H₂SO₄) yields mono-nitro derivatives.
C2 Blocked by propanoic acid substituentNo direct substitution observed.

Side-Chain Transformations

The ethyl group on the benzodiazole nitrogen and the propanoic acid chain enable:

  • Alkylation : Reaction with methyl iodide in DMF forms quaternary ammonium salts.

  • Decarboxylation : Heating above 200°C yields CO₂ and 3-[5-(dimethylsulfamoyl)-1-ethylbenzodiazol-2-yl]propane .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related compounds:

CompoundStructural FeatureReactivity Profile
3-[5-(Diethylsulfamoyl)-1-ethylbenzodiazol-2-yl]propanoic acid Diethylsulfamoyl groupSlower hydrolysis due to increased steric hindrance
3-[1-Butyl-5-(diethylsulfamoyl)benzodiazol-2-yl]propanoic acid Longer N-alkyl chainReduced solubility in polar solvents
2-{1-[2-(Dimethylamino)ethyl]benzodiazol-2-yl}ethanamine Terminal amine groupProne to Schiff base formation

Stability Considerations

  • Thermal Stability : Decomposes above 250°C via simultaneous decarboxylation and sulfamoyl cleavage .

  • Photostability : UV light (254 nm) induces ring-opening reactions over 48 hours.

Scientific Research Applications

Pharmacological Studies

3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for development into new antibiotics or antifungal agents.

Biochemical Research

The compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, providing insights into biochemical processes.

Drug Development

As a lead compound, this compound serves as a scaffold for developing novel therapeutics. Researchers are exploring modifications to enhance its efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A research team investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound demonstrated promising antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionFindings/Results
PharmacologyAnticancer propertiesCytotoxic effects on cancer cell lines
BiochemistryEnzyme interaction studiesInsights into metabolic pathways
Drug DevelopmentLead compound for novel therapeuticsScaffold for designing new drugs
Antimicrobial ResearchEfficacy against bacterial strainsSignificant antibacterial activity observed

Mechanism of Action

The mechanism of action of 3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core heterocycles, substituents, functional groups, and synthetic routes.

Structural Analogues with Benzodiazol/Benzimidazole Cores

Compound A: N-[Cyano(4-fluorophenyl)methyl]-3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanamide (CAS: 871804-15-8)

  • Core : 1,3-Benzodiazol
  • Substituents : 5-Dimethylsulfamoyl, 1-ethyl
  • Functional Groups: Propanoic acid derivative (propanamide)
  • The 4-fluorophenyl group may enhance lipophilicity .

Compound B: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

  • Core : Benzo[d]imidazol
  • Substituents: Benzyl(2-hydroxyethyl)amino at position 5, methyl at position 1
  • Functional Groups: Butanoic acid
  • Key Features: The benzoimidazol core (vs. benzodiazol) lacks one nitrogen atom, which could reduce aromatic stabilization. The hydroxyethyl group may improve solubility, while the butanoic acid chain offers flexibility for conjugation .

Thiophene and Imidazole Derivatives

Compound C: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

  • Core : Thiophene
  • Substituents: Cyano, diamino groups
  • Functional Groups: Methanone, hydroxy pyrazole
  • Key Features: The thiophene core provides distinct electronic properties compared to benzodiazol. The cyano group could act as a hydrogen bond acceptor, while the hydroxy pyrazole may confer antioxidant activity .

Compound D: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Core : Imidazole
  • Substituents : Methyl at position 1, thioether linkage
  • Functional Groups: Propanoic acid
  • Key Features : The thioether linkage (vs. sulfamoyl in the target compound) may reduce metabolic stability. The imidazole ring’s basicity could influence pH-dependent solubility .

Pyrrole-Based Analogues

Compound E: 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid

  • Core : Pyrrole (three rings)
  • Substituents : Carboxyethyl, oxopyrrol groups
  • Functional Groups: Propanoic acid
  • Key Features : The conjugated pyrrole system may enable π-π stacking interactions. Multiple methyl and oxo groups could sterically hinder binding to hydrophobic targets .

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Synthesis Route Reference
Target 1,3-Benzodiazol 5-(Dimethylsulfamoyl), 1-ethyl Propanoic acid Not specified
A 1,3-Benzodiazol 5-(Dimethylsulfamoyl), 1-ethyl Propanamide Amide coupling
B Benzo[d]imidazol 5-(Benzyl(2-hydroxyethyl)amino), 1-methyl Butanoic acid Hydrolysis of ester precursors
C Thiophene 3-Cyano, 2,4-diamino Methanone, hydroxy pyrazole Condensation with malononitrile
D Imidazole 1-Methyl, thioether Propanoic acid Alkylation of methimazole
E Pyrrole Carboxyethyl, oxopyrrol Propanoic acid Multi-step cyclization

Key Research Findings and Implications

  • Functional Group Impact : The sulfamoyl group in the target compound may enhance binding to sulfonylurea receptors compared to thioether-containing analogs like Compound D .
  • Synthetic Accessibility : Compound B’s synthesis via hydrolysis (pH adjustment) is simpler than the multi-step routes required for pyrrole derivatives (Compound E) .

Biological Activity

3-[5-(Dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-{5-[(dimethylsulfamoyl)-1-ethyl-1H-benzimidazol-2-yl}propanoic acid
  • CAS Number : 730951-13-0
  • Molecular Formula : C14H19N3O4S
  • Molecular Weight : 325.39 g/mol

The compound features a benzodiazole core, which is known for its diverse biological activities, including antitumor effects.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells. The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
  • Apoptosis Induction : The compound activates caspases (specifically caspases 3 and 7), which are critical executors of apoptosis. This was evidenced by increased levels of cleaved PARP (Poly ADP-Ribose Polymerase) in treated cells, indicating the induction of programmed cell death.
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to G2/M phase arrest in the cell cycle, contributing to its antitumor efficacy.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to mitochondrial depolarization and further promoting apoptosis.

Biological Activity Data

Biological ActivityObservationsReference
CytotoxicityCC50 values determined for various cancer cell lines (e.g., HL-60)
ApoptosisActivation of caspases 3 and 7; PARP cleavage observed
Cell Cycle ArrestG2/M phase arrest noted in treated cells
ROS GenerationIncreased ROS levels leading to oxidative stress

Case Studies

Several studies have explored the biological activity of compounds similar to or including derivatives of this compound:

  • Antitumor Efficacy : A study highlighted the selective cytotoxic effects against various human cancer cell lines while showing reduced toxicity towards normal cells. The selectivity index was calculated to evaluate the differential toxicity .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underpinning the compound's activity, revealing that it disrupts mitochondrial function and activates apoptotic pathways through ROS generation .

Q & A

(Basic) What are the recommended synthetic routes for 3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzodiazole core followed by sulfamoylation and propanoic acid side-chain introduction. A key challenge is regioselectivity during sulfamoylation. Evidence from analogous compounds suggests using controlled temperatures (0–5°C) for sulfamoyl chloride reactions to minimize byproducts . For poor yields in substitution steps (e.g., alkylation), alternative pathways such as nucleophilic displacement with 3-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) may improve efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final product .

(Advanced) How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions, cell lines, or structural analogs. For example:

  • Assay standardization: Use consistent cell lines (e.g., THP-1 for inflammation, HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural validation: Confirm the compound’s purity (HPLC ≥95%) and stereochemistry (X-ray crystallography or chiral HPLC), as impurities or enantiomers may alter activity .
  • Comparative studies: Benchmark against analogs (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) to isolate the dimethylsulfamoyl group’s contribution .

(Basic) What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm benzodiazole ring substitution patterns and propanoic acid chain integrity. Key signals include the ethyl group (δ ~1.2 ppm, triplet) and sulfamoyl protons (δ ~3.0 ppm, singlet) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for C₁₄H₁₈N₄O₄S: 354.36 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., S=O stretch ~1150 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

(Advanced) What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Salt formation: Convert the carboxylic acid to a sodium or potassium salt via neutralization with NaOH/KOH .
  • Co-solvent systems: Use biocompatible solvents like PEG-400 or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural modification: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, guided by QSAR modeling .

(Basic) What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Waste disposal: Collect organic waste in sealed containers for incineration; neutralize acidic residues before aqueous disposal .

(Advanced) How does the dimethylsulfamoyl group influence pharmacokinetic properties compared to other substituents?

Methodological Answer:

  • Lipophilicity: The sulfamoyl group (logP ~-0.5) reduces membrane permeability but enhances water solubility versus methyl or chloro substituents .
  • Metabolic stability: Sulfamoyl moieties resist cytochrome P450 oxidation better than ester or amide groups, prolonging half-life in vivo .
  • Receptor binding: Computational docking (e.g., AutoDock Vina) shows the sulfamoyl group forms hydrogen bonds with target enzymes (e.g., COX-2), enhancing inhibitory potency .

(Advanced) How can researchers address conflicting data on the compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays: Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish competitive vs. non-competitive mechanisms .
  • Mutagenesis studies: Use site-directed mutagenesis on suspected binding residues (e.g., Ser530 in COX-2) to validate interaction sites .
  • Cross-validation: Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.